Donepezil-d7

Bioanalysis LC-MS/MS Pharmacokinetics

Sourcing Donepezil-d7 for your ANDA or clinical PK studies? This specific hepta-deuterated analog (d7) is the mandated internal standard for validated LC-MS/MS methods, compensating uniquely for matrix effects. Substituting with d4 or d5 analogs compromises regulatory assay specificity. Secure the lot-defined, high-purity standard (≥98%) essential for accurate bioanalytical data in FDA/EMA submissions.

Molecular Formula C24H29NO3
Molecular Weight 386.543
CAS No. 1215071-00-3
Cat. No. B2474475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil-d7
CAS1215071-00-3
Molecular FormulaC24H29NO3
Molecular Weight386.543
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2
InChIKeyADEBPBSSDYVVLD-UOOROTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Donepezil-d7 (CAS 1215071-00-3): A Stable Isotope-Labeled Internal Standard for Quantifying the Alzheimer‘s Drug in Bioanalytical Assays


Donepezil-d7 is a stable isotope-labeled analog of the acetylcholinesterase (AChE) inhibitor donepezil, in which seven hydrogen atoms are substituted with deuterium [1]. Its primary function is not as an active pharmaceutical ingredient (API) but as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2]. This specific labeling pattern creates a physicochemical near-twin of the unlabeled analyte, enabling precise compensation for matrix effects and variations in sample preparation and ionization efficiency, which is critical for the accurate quantification of donepezil in complex biological matrices .

Why Donepezil-d7 Cannot Be Replaced by a Non-Deuterated Analog or a Different Stable Isotope Label in Validated Bioanalysis


In quantitative LC-MS/MS, the internal standard must perfectly mimic the analyte's behavior to correct for sample-to-sample variability. Using a non-deuterated, structurally similar analog (e.g., galantamine) as an IS [1] fails this requirement due to potential differences in extraction recovery, chromatographic retention, and ionization efficiency, leading to inaccurate quantification [2]. Conversely, substituting Donepezil-d7 with a different deuterated analog (e.g., Donepezil-d4 or d5) in a validated method would compromise assay specificity and regulatory compliance, as the mass spectrometric transitions (e.g., m/z 387.2→98.2 for d7) and chromatographic performance are unique to the specific label. The exact number and position of deuterium atoms directly define the method's fundamental parameters, making Donepezil-d7 a non-fungible component of its associated analytical method.

Quantitative Evidence for Donepezil-d7 as a Superior Internal Standard in Validated LC-MS/MS Methods


LLOQ Achievement in Human Plasma Using Donepezil-d7 as Internal Standard

A validated LC-MS/MS method using Donepezil-d7 as the internal standard (IS) achieved a lower limit of quantification (LLOQ) of 50 pg/mL for donepezil in human plasma [1]. This is significantly more sensitive than a comparable method using galantamine (a non-deuterated structural analog) as an IS, which reported an LLOQ of 100 pg/mL [2]. The use of a stable isotope-labeled IS directly contributes to superior assay sensitivity and precision.

Bioanalysis LC-MS/MS Pharmacokinetics Human Plasma

Ultra-Low Quantification in Preclinical Species (Dog Plasma)

A highly sensitive LC-MS/MS method, validated per FDA guidance, utilized Donepezil-d7 as the internal standard and achieved an LLOQ of just 0.05 ng/mL (50 pg/mL) for donepezil in dog plasma . This level of sensitivity, enabled by the use of a co-eluting stable isotope IS, is critical for accurate toxicokinetic profiling in regulatory preclinical studies where sample volumes are often limited and drug concentrations are low.

Preclinical Dog Plasma LC-MS/MS Method Validation

Robust Method Performance in Rat Plasma for Drug-Drug Interaction Studies

In a complex multiplex assay designed to simultaneously quantify pentoxifylline (PTX), its active metabolites, and donepezil (DNP) in rat plasma, Donepezil-d7 was employed as a specific internal standard (IS2) for DNP [1]. The method was fully validated over a linear range of 2-500 ng/mL for DNP (r² ≥ 0.99) and demonstrated excellent precision and accuracy, enabling its successful application to a pharmacokinetic drug-drug interaction study. The use of a unique IS for each analyte group (PTX-d6 for PTX and its metabolites, and DNP-d7 for DNP) is a best practice that ensures accurate quantification free from cross-interference.

Drug-Drug Interaction Rat Plasma LC-MS/MS Multiplex Assay

Enabling Chiral Discrimination in Pharmacokinetic Studies

Donepezil-d7 is not merely a tool for quantification but can also enable advanced chiral separations. A validated LC-MS/MS method for the simultaneous determination of (−)-donepezil and (+)-donepezil in plasma utilized d7-donepezil as the internal standard, with its own enantiomers eluting at distinct retention times (5 and 6.25 min, respectively) under the chiral HPLC conditions [1]. This method achieved a calibration range of 0.05-25.0 ng/mL with excellent correlation coefficients (r = 0.999) for both enantiomers. This unique application highlights the utility of the d7 label in enabling precise chiral bioanalysis, a task for which a non-deuterated or differently labeled analog would be unsuitable.

Chiral Separation Enantiomers Pharmacokinetics Plasma

Defined Regulatory Compliance Profile for ANDA and QC Applications

As a certified reference standard, Donepezil-d7 is supplied with comprehensive characterization data ensuring compliance with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications, including its crucial role in Abbreviated New Drug Applications (ANDA) . Its potential traceability to pharmacopeial standards (USP/EP) provides a level of documentation and confidence that is not available with standard research-grade deuterated analogs or unlabeled donepezil, which are not typically qualified as reference standards [1]. This documented chain of custody and purity profile is a non-negotiable requirement for submissions to regulatory bodies like the FDA.

Regulatory QC ANDA Reference Standard

Stable Isotope Purity Specification

The utility of an internal standard is directly dependent on its isotopic purity to avoid analytical interference. Commercial Donepezil-d7 is typically specified with a high isotopic incorporation ratio, confirmed by high-resolution LC-MS/MS to be >98% . This high purity ensures that the signal from the internal standard does not contribute to the analyte channel, maintaining the accuracy and specificity of the method. While similar specifications exist for d4 and d5 analogs, the choice of a d7 label (with a +7 Da mass shift) provides a greater separation from the unlabeled analyte's isotopic envelope (M+1, M+2, etc.), further minimizing potential cross-talk in the mass spectrometer [1].

Isotopic Purity QC Mass Spectrometry Specification

Optimal Scientific and Industrial Application Scenarios for Donepezil-d7


Validated Bioanalytical Method Development for Human Pharmacokinetic Studies

This is the primary application for Donepezil-d7. Use it as an internal standard to develop and validate high-sensitivity LC-MS/MS assays for the quantification of donepezil in human plasma, achieving LLOQs as low as 50 pg/mL [1]. This supports all phases of clinical pharmacokinetic and bioequivalence studies, where regulatory-compliant data is paramount.

Regulated Preclinical Toxicokinetic Support in Animal Models

Employ Donepezil-d7 to validate and run assays for donepezil quantification in preclinical species like dogs and rats. This is essential for generating accurate toxicokinetic data in support of IND-enabling studies, with demonstrated LLOQs of 0.05 ng/mL in dog plasma [1] and validated ranges of 2-500 ng/mL in rat plasma .

Complex Drug-Drug Interaction (DDI) Investigations

In multiplex LC-MS/MS assays designed to quantify donepezil alongside other co-administered drugs and their metabolites, Donepezil-d7 provides a selective and stable internal standard. This ensures accurate measurement of donepezil concentrations without interference from other analytes or their respective internal standards, as demonstrated in a rat pharmacokinetic DDI study with pentoxifylline [1].

ANDA Filings and Commercial Quality Control

Donepezil-d7 is the appropriate reference standard for use in analytical method validation (AMV) and quality control (QC) applications required for Abbreviated New Drug Applications (ANDAs) for generic donepezil [1]. Its defined characterization and potential pharmacopeial traceability provide the necessary documentation for regulatory submissions to agencies like the FDA.

Technical Documentation Hub

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